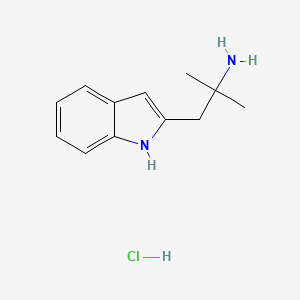
NK-122
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NK-122 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not widely disclosed. general synthetic methods for similar compounds often involve:
Formation of the core structure: This step usually involves the reaction of primary amines with appropriate halogenated compounds under controlled conditions.
Functional group modifications:
Purification: The final compound is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated and continuous flow reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
NK-122 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
NK-122 has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its potential bioactive properties, including its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of NK-122 involves its interaction with specific molecular targets and pathways. While detailed information is limited, it is believed to modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. This modulation can have therapeutic effects, particularly in diseases where these processes are dysregulated .
Vergleich Mit ähnlichen Verbindungen
NK-122 can be compared with other similar compounds, such as:
JKB-122: Another small molecule inhibitor with potential therapeutic applications in autoimmune diseases.
CAR-NK cells: Engineered natural killer cells used in cancer immunotherapy.
BiKEs and TriKEs: Bi-specific and tri-specific natural killer cell engagers used in targeted immunotherapy.
This compound is unique in its specific molecular structure and potential bioactive properties, which differentiate it from other compounds in its class .
Eigenschaften
CAS-Nummer |
3794-97-6 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
1-(1H-indol-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-12(2,13)8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,8,13H2,1-2H3 |
InChI-Schlüssel |
ODPJAJNDECUREX-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC2=CC=CC=C2N1)N.Cl |
Kanonische SMILES |
CC(C)(CC1=CC2=CC=CC=C2N1)N |
Verwandte CAS-Nummern |
3794-97-6 (Parent) 3417-71-8 (hydrochloride) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of metallo-proteinase inhibitors?
A1: Metallo-proteinases are enzymes involved in a wide range of physiological processes, including tissue remodeling, inflammation, and tumor metastasis. Inhibitors of these enzymes are of significant interest as potential therapeutic agents for diseases like cancer and arthritis.
Q2: How was FMPI discovered and isolated?
A: Researchers discovered FMPI while screening microbial metabolites for potential metallo-proteinase inhibitory activity. FMPI is produced by the bacterium Streptomyces rishiriensis NK-122 and was isolated from the culture filtrate through a multi-step purification process involving various chromatography techniques.
Q3: What are some of the chemical properties of FMPI?
A: FMPI demonstrates positive reactions with Rydon–Smith, Sakaguchi, and ammonium molybdate-perchloric acid reagents, while showing negative reactions with ninhydrin, Pauly, Ehrlich, phenol-sulfuric acid, Folin-Ciocalteau, and Tollens reagents . These reactions provide insight into the functional groups present in the FMPI molecule. Additionally, FMPI exhibits stability in highly alkaline environments (pH > 11) but is unstable at lower pH levels, even at room temperature.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3424923.png)
![3-(Bromomethyl)-5-methoxybenzo[d]isoxazole](/img/structure/B3424931.png)
![2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3424951.png)



![11-(3-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3424991.png)
